molecular formula C20H18FN3O2 B2972782 2-(4-fluorophenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide CAS No. 921528-46-3

2-(4-fluorophenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide

Cat. No.: B2972782
CAS No.: 921528-46-3
M. Wt: 351.381
InChI Key: KMDYDDMOPAEAGY-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide is a small-molecule acetamide derivative featuring a pyridazine core substituted with a phenyl group at position 3 and a ketone at position 4. The acetamide moiety is linked to a 4-fluorophenyl group and an ethyl chain connected to the pyridazine ring.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O2/c21-17-8-6-15(7-9-17)14-19(25)22-12-13-24-20(26)11-10-18(23-24)16-4-2-1-3-5-16/h1-11H,12-14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMDYDDMOPAEAGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-fluorophenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide is a synthetic compound with a complex structure that includes a pyridazine ring, an acetamide group, and a fluorophenyl moiety. Its molecular formula is C19H16FN3O2C_{19}H_{16}FN_{3}O_{2}, and it has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of oncology and inflammation.

The compound's unique structure contributes to its biological activity. It features:

  • Molecular Weight : Approximately 337.3 g/mol
  • Functional Groups : Pyridazine ring, acetamide group, and fluorinated phenyl group.

Research indicates that this compound may interact with specific biological targets, including:

  • NLRP3 Inflammasome : This compound has been studied for its role in modulating inflammatory responses through the NLRP3 inflammasome pathway, which is crucial in various inflammatory diseases.
  • Protein Targets : Binding affinity assays suggest that it may inhibit specific proteins involved in cancer progression and inflammation .

Anticancer Properties

Preliminary studies suggest potential anticancer effects. The compound has shown promise in inhibiting tumor growth by targeting specific signaling pathways associated with cancer cell proliferation. Further research is needed to elucidate the precise mechanisms involved.

Anti-inflammatory Effects

The interaction with the NLRP3 inflammasome indicates that this compound could serve as a therapeutic agent against inflammatory diseases. Studies have demonstrated its ability to reduce cytokine release and modulate immune responses.

Comparative Analysis with Similar Compounds

To understand its unique biological profile, a comparative analysis with structurally similar compounds is essential:

Compound NameMolecular FormulaKey Features
N-(4-fluorobenzyl)-2-(6-oxo-3-phenyldihydropyridazin)acetamideC19H16FN3O2C_{19}H_{16}FN_{3}O_{2}Similar fluorinated phenyl group; different substituents on pyridazine
2-[4-(3-chloro-5-fluorophenyl)-6-oxo-pyridazin]acetamideC21H18ClF2N3O2C_{21}H_{18}ClF_{2}N_{3}O_{2}Contains chlorine; potential differences in biological activity
2-[5-methyl-6-oxo-pyridazin]acetamideC18H16FN3O2C_{18}H_{16}FN_{3}O_{2}Methyl substitution alters steric properties

The presence of the fluorine atom and specific substituents on the phenyl and pyridazine rings contribute to the distinct biological activity of this compound compared to others.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of related pyridazine derivatives, highlighting their biological activities:

  • Monoamine Oxidase Inhibition : Some derivatives have been identified as potent inhibitors of monoamine oxidase (MAO), suggesting potential applications in treating neurodegenerative disorders like Alzheimer's disease .
  • Cytotoxicity Studies : In vitro studies using L929 fibroblast cells revealed varying degrees of cytotoxicity among different derivatives, indicating a need for careful evaluation of therapeutic windows .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Features and Research Findings

Compound Name/Structure Key Structural Differences Research Findings/Implications
Target Compound : 2-(4-Fluorophenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)acetamide Pyridazine core with 3-phenyl and 6-oxo groups; 4-fluorophenyl-acetamide side chain. Likely targets acetylcholinesterase (AChE) based on pyridazine analogs .
Compound 3 () : 3-(6-Oxo-3-phenylpyridazin-1(6H)-yl)-N-phenethylpropanamide Propanamide chain (vs. acetamide) and phenethyl group (vs. ethyl-pyridazine). Identified as a hit in AChE inhibition screening; longer chain may enhance binding .
Compound 9 () : 2-(2,4-Dioxoquinazolin-1-yl)-N-[2-(3-fluorophenyl)ethyl]acetamide Quinazoline dione core (vs. pyridazine); 3-fluorophenyl substituent. Structural diversity suggests broader enzyme inhibition potential .
Compound 23 () : 2-(5-Chloro-4-fluoro-6-oxo-pyridazin-1-yl)-N-[4-methyl-3-(sulfamoyl)phenyl]acetamide Pyridazine with 5-Cl, 4-F substituents; sulfamoyl-phenyl group. Intermediate in synthesis; halogenation may influence metabolic stability .
Compound () : N-(2-Fluorophenyl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide Thiomorpholin substituent on pyridazine (vs. phenyl); 2-fluorophenyl-acetamide. Thiomorpholin may improve solubility or target selectivity .
Compound () : N-(Benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide Benzothiazole core (vs. pyridazine); lacks ethyl-pyridazine linkage. Benzothiazole derivatives often target kinases or inflammatory pathways .
Compound () : 2-(4-Ethoxyphenyl)-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide Ethoxyphenyl (vs. fluorophenyl) on acetamide; pyridazine retains 4-fluorophenyl. Ethoxy group increases lipophilicity, potentially enhancing membrane permeability .

Key Insights from Structural Variations

Pyridazine Modifications :

  • Halogenation (e.g., 5-Cl, 4-F in ) may enhance metabolic stability but could alter target specificity .
  • Thiomorpholin substitution () introduces sulfur, which may improve solubility or modulate electronic properties .

Acetamide Side Chain :

  • Fluorophenyl groups (4-F or 3-F) are common in AChE inhibitors, as seen in and .
  • Ethoxy or phenethyl substituents () influence lipophilicity and pharmacokinetic profiles.

Heterocycle Replacement :

  • Quinazoline () and benzothiazole () cores diversify biological targets, suggesting broader therapeutic applications .

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